
Dibenzofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofluorene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibenzofluorene can be synthesized through several methods. One common approach involves the cyclodehydration of suitable precursors. For example, methoxy this compound can be synthesized through alkylation, cyclodehydration, and aromatization in a one-pot operation . Another method involves the use of aromatic nitration, catalytic hydrogenation, coupling reactions with side chains, and reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzofluorene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like nitric acid or sulfuric acid.
Reduction: Catalytic hydrogenation is a common method for reducing this compound derivatives.
Substitution: Aromatic nitration is a typical substitution reaction involving this compound.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Palladium-carbon, ethanol.
Substitution: Nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Dibenzofluorene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dibenzofluorene and its derivatives often involves interactions with cellular components. For example, some derivatives exert their effects by intercalating with or covalently binding to DNA, leading to cytotoxic reactions . Additionally, interactions with cell membranes have been proposed as a mechanism of action for certain anticancer derivatives .
Vergleich Mit ähnlichen Verbindungen
Chrysene: Another polycyclic aromatic hydrocarbon with similar structural properties.
Anthracene: Known for its use in the production of dyes and as a scintillator for detecting radiation.
Carbazole: Used in the production of dyes, pharmaceuticals, and as a building block for organic semiconductors.
Uniqueness of Dibenzofluorene: this compound is unique due to its specific structural arrangement, which imparts distinct optical and electronic properties. Its derivatives have shown promising applications in both materials science and medicine, particularly in the development of blue-emitting polymers and anticancer agents .
Eigenschaften
CAS-Nummer |
201-65-0 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaene |
InChI |
InChI=1S/C21H14/c1-2-8-15-14(7-1)13-20-18-11-4-3-9-16(18)17-10-5-6-12-19(17)21(15)20/h1-12H,13H2 |
InChI-Schlüssel |
XNKVIGSNRYAOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


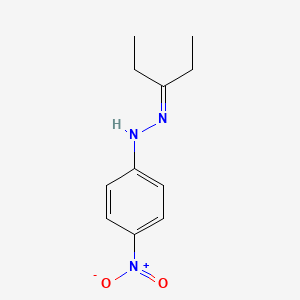
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
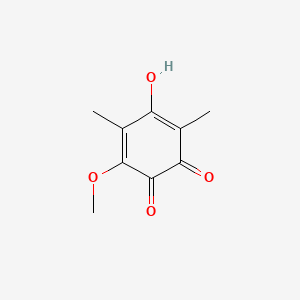

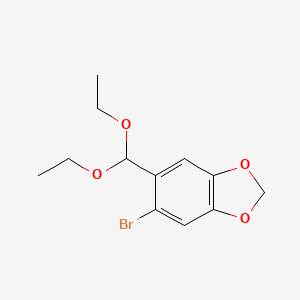
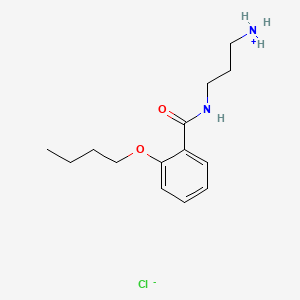
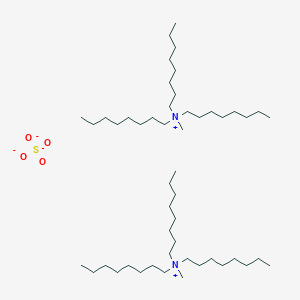
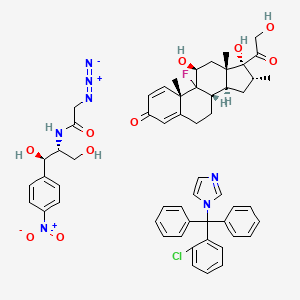
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
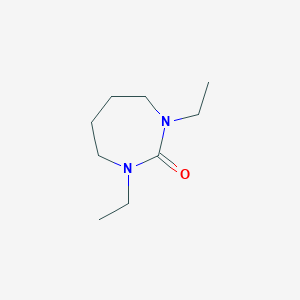
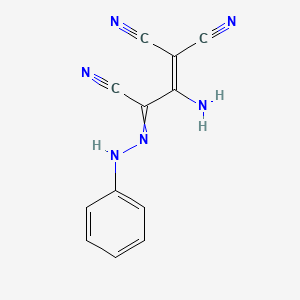
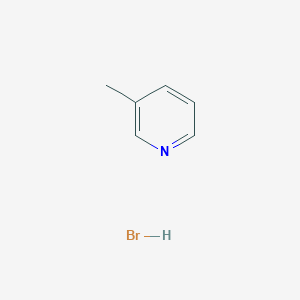
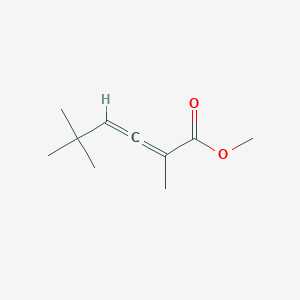
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
